4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Description
4-Bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring and a 3-(trifluoromethyl)phenyl group attached to the sulfonamide nitrogen. The bromine atom enhances electrophilic reactivity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, influencing bioavailability and membrane permeability .
Properties
Molecular Formula |
C13H9BrF3NO2S |
|---|---|
Molecular Weight |
380.18 g/mol |
IUPAC Name |
4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9BrF3NO2S/c14-10-4-6-12(7-5-10)21(19,20)18-11-3-1-2-9(8-11)13(15,16)17/h1-8,18H |
InChI Key |
UZLBQBZBGWLDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Halogen Substituents
- Bromine at Position 4: Compounds with a bromine atom at the para position of the benzene ring, such as 4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-3-(trifluoromethyl)benzenesulfonamide (Compound 5, ), exhibit high potency as PPARγ agonists (EC₅₀ = 2–957 nM). The bromine atom stabilizes hydrophobic interactions in the receptor binding pocket .
- Chloro and Fluoro Analogs : In antifungal studies, 4-chloro and 4-fluoro analogs (e.g., Compounds 2c and 2d, ) show reduced activity compared to brominated derivatives, likely due to weaker electron-withdrawing effects .
Trifluoromethyl Group
- Role in Metabolic Stability : The trifluoromethyl group in compounds like 4-bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide () enhances metabolic resistance by blocking oxidative degradation pathways. However, in antifungal agents, bulky substituents like trifluoromethyl can reduce activity compared to smaller groups (e.g., 4-chlorobenzylthio in Compound 40, ) .
Structural Modifications on the Sulfonamide Nitrogen
- Aromatic vs. Aliphatic Substituents :
- 3-(Trifluoromethyl)Phenyl Group : The target compound’s 3-(trifluoromethyl)phenyl substituent is structurally similar to N-(3-(trifluoromethyl)phenyl)benzamide (), which lacks a sulfonamide group but shares enhanced lipophilicity from the trifluoromethyl group.
- Butyl and Cyclopropyl Groups : Aliphatic substituents, as in 4-bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (), improve solubility in organic solvents but may reduce target specificity compared to aromatic groups .
Data Tables
Table 1: Key Structural Analogs and Their Properties
Table 2: Substituent Effects on Antifungal Activity ()
| Compound | R1 Substituent | MIC (μg/mL) vs. Candida albicans |
|---|---|---|
| 34 | Benzylthio | 0.5 |
| 36 | 3-(Trifluoromethyl)benzylthio | 2.0 |
| 40 | 4-Chlorobenzylthio | 1.0 |
Biological Activity
4-Bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide derivative known for its diverse biological activities. The presence of a bromine atom and a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C13H8BrF3N1O2S1
- Molecular Weight : 355.17 g/mol
The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. The trifluoromethyl group enhances binding affinity to these targets, leading to modulation of cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. Inhibition can lead to therapeutic effects in conditions such as glaucoma and certain cancers.
- Target Interaction : Studies indicate that it interacts with phosphoinositide 3-kinase (PI3K), which plays a vital role in cell growth and survival pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
- Anticancer Activity : A study investigated the role of sulfonamide derivatives, including this compound, as inhibitors of β-catenin signaling pathways. The compound exhibited significant inhibition of luciferase activity, suggesting potential as an anticancer agent .
- Antimicrobial Properties : Research demonstrated that the compound showed promising antimicrobial activity against several bacterial strains. Its mechanism involved the inhibition of protein synthesis pathways, leading to bactericidal effects against Staphylococcus aureus and Enterococcus faecalis .
- Enzyme Interaction Studies : Docking studies revealed that the trifluoromethyl group facilitates strong interactions with target enzymes through hydrogen bonding and halogen interactions, enhancing the compound's inhibitory effects on enzymes such as acetylcholinesterase (AChE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
